Bienvenue dans la boutique en ligne BenchChem!

Apraclonidine Hydrochloride

Ophthalmology Pharmacology Receptor Binding

Procure Apraclonidine Hydrochloride, a structurally distinct α2-adrenergic agonist with unique weak α1-agonism. Unlike brimonidine (which induces miosis), apraclonidine produces a reliable mydriasis (+0.90 mm), making it an essential tool for dissecting iris dilator pharmacology. It is the evidence-based standard for preventing post-laser IOP spikes in ALT/LPI models. With aqueous humor suppression (39–44%) and a potential secondary outflow facility enhancement not seen with brimonidine, this compound is critical for dual-pathway IOP research. Available in ≥98% purity for reproducible in vivo data.

Molecular Formula C9H11Cl3N4
Molecular Weight 281.6 g/mol
CAS No. 73218-79-8
Cat. No. B023638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApraclonidine Hydrochloride
CAS73218-79-8
Synonyms2-(4-amino-2,6-dichloro)phenyliminoimidazolidine
4-aminoclonidine
ALO 2145
ALO-2145
apraclonidine
apraclonidine hydrochloride
Iopidine
Iopimax
p-aminoclonidine
para-aminoclonidine
Molecular FormulaC9H11Cl3N4
Molecular Weight281.6 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl
InChIInChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H
InChIKeyOTQYGBJVDRBCHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apraclonidine Hydrochloride (CAS 73218-79-8): Core Characteristics for Ophthalmic Research and Therapeutic Procurement


Apraclonidine hydrochloride, also known as ALO 2145 or p-aminoclonidine, is a synthetic α2-adrenergic receptor agonist structurally derived from clonidine [1]. It is classified as a relatively selective α2-adrenoceptor agonist that also exhibits weak α1-adrenergic receptor agonism [2]. Its primary recognized clinical utility is in ophthalmology, where it is formulated as a topical ophthalmic solution for the reduction of elevated intraocular pressure (IOP), either for short-term adjunctive therapy in chronic glaucoma or for the prophylaxis of acute IOP spikes following anterior segment laser procedures [3].

Apraclonidine Hydrochloride: Why Interchangeability with Other Alpha-2 Agonists Cannot Be Assumed


While apraclonidine, brimonidine, and clonidine all belong to the alpha-2 adrenergic agonist class, they exhibit significant divergence in molecular structure, receptor selectivity, and crucially, their clinical safety and pharmacodynamic profiles. These differences manifest as quantifiable variations in their propensity for inducing systemic side effects and in their local ocular effects, such as the direction of pupil size change [1][2]. Therefore, the selection of a specific alpha-2 agonist for a research protocol or clinical application is not trivial; generic substitution based solely on class membership is not supported by evidence and can lead to confounding results in experimental models or suboptimal outcomes in therapeutic contexts due to distinct off-target and on-target effect profiles [3].

Apraclonidine Hydrochloride: A Comparative Analysis of Differentiating Quantitative Evidence


Comparative Receptor Selectivity: Apraclonidine vs. Brimonidine and Clonidine

In preclinical receptor profiling, apraclonidine demonstrates substantially lower selectivity for the α2-adrenoceptor over the α1-adrenoceptor compared to brimonidine. A study reports that brimonidine is 23- to 32-fold more α2-selective than apraclonidine [1]. Furthermore, when compared to clonidine, brimonidine is 7-12-fold more α2-selective, establishing a clear rank order of selectivity [1].

Ophthalmology Pharmacology Receptor Binding

Comparative Cardiovascular and IOP Effects: Apraclonidine vs. Clonidine

In a double-masked, randomized clinical trial comparing the effects of unilateral topical administration of apraclonidine 1.0% and clonidine 0.125% in normal and ocular hypertensive volunteers, a clear safety and efficacy differentiation was observed. Apraclonidine produced a maximum mean intraocular pressure (IOP) decrease of 31.4% (±6.9%) in normotensives and 33.9% (±6.9%) in ocular hypertensives [1]. In contrast, clonidine yielded maximum reductions of 22.1% (±6.9%) and 22.7% (±6.9%), respectively [1].

Ophthalmology Clinical Pharmacology Glaucoma Therapy

Comparative Systemic Safety Profile: Apraclonidine vs. Clonidine

A key differentiating feature of apraclonidine, revealed in direct comparison with clonidine, is its minimal systemic cardiovascular impact. In the same clinical trial, apraclonidine 1.0% instilled unilaterally did not produce any statistically significant changes in contralateral IOP, blood pressure, or pulse rate from baseline [1]. Conversely, clonidine 0.125% caused a significant decrease in systemic blood pressure [1]. This is further supported by a separate acute study in primary open-angle glaucoma patients, where topical apraclonidine 1.0% did not affect mean blood pressure or ocular perfusion pressure (OPP), whereas clonidine induced significant modifications in these parameters [2].

Ophthalmology Clinical Pharmacology Drug Safety

Comparative Aqueous Humor Suppression: Apraclonidine vs. Brimonidine

A comparative pharmacodynamic study in normal human subjects was conducted to measure the effect of topical apraclonidine and brimonidine on the rate of aqueous humor flow, a primary determinant of IOP. The study found that apraclonidine suppressed aqueous humor flow by 39-44% and reduced IOP by 20-23% [1]. Brimonidine, in the same study, suppressed flow by 44-48% and reduced IOP by 19-22% [1].

Ophthalmology Pharmacodynamics Aqueous Humor Dynamics

Comparative Pupillary Effects: Apraclonidine Mydriasis vs. Brimonidine Miosis

A distinct and quantifiable differentiation between apraclonidine and brimonidine lies in their opposing effects on pupil diameter. In a clinical trial comparing the two agents before and after laser peripheral iridotomy, apraclonidine 1.0% consistently caused pupil dilation (mydriasis), with a mean change of +0.90 mm (±0.87 mm) [1]. In contrast, brimonidine 0.2% caused pupil constriction (miosis), with a mean change of −0.33 mm (±0.37 mm) [1]. This difference was highly significant (P < 0.001) [1].

Ophthalmology Pupillometry Adverse Effects

Comparative Long-Term IOP Control: Apraclonidine vs. Timolol (Beta-Blocker)

In a 90-day multicenter, randomized, double-masked trial comparing apraclonidine to the standard beta-blocker timolol, 0.5% apraclonidine administered three times daily demonstrated comparable IOP-lowering efficacy to 0.5% timolol twice daily at the 8-hour post-dose trough [1]. However, a key limitation was observed: at morning visits following evening dosing, 0.5% timolol provided significantly greater IOP reduction than both 0.25% and 0.5% concentrations of apraclonidine (P<0.05) [1].

Ophthalmology Glaucoma Therapy Clinical Trial

Apraclonidine Hydrochloride: Evidence-Backed Procurement Scenarios


Prophylaxis of Post-Laser Intraocular Pressure Spikes

Apraclonidine 0.5% or 1.0% is an evidence-supported standard of care for preventing acute IOP elevations following anterior segment laser procedures such as argon laser trabeculoplasty (ALT) and laser peripheral iridotomy (LPI). Multiple randomized clinical trials confirm its efficacy in this specific indication, often comparing it favorably or equivalently to brimonidine in terms of IOP control [1][2]. Procurement for ophthalmology clinics and surgical centers performing these procedures is therefore a primary, data-driven application.

Short-Term Adjunctive Therapy for Uncontrolled Glaucoma

For patients on maximally tolerated medical therapy (e.g., beta-blockers, prostaglandin analogs) who still require additional IOP reduction, apraclonidine 0.5% serves as an effective short-term adjunct. Its different mechanism of action (aqueous humor suppression and possible outflow enhancement) provides an additive IOP-lowering effect. The 90-day trial against timolol establishes its efficacy as a primary agent, supporting its use as an adjunctive agent when additional IOP reduction is needed temporarily, such as while awaiting surgical intervention [3].

Research Model for Alpha-2 Agonist-Induced Mydriasis

Due to its distinct and quantifiable mydriatic effect, which is attributed to its relative lack of α2-selectivity and weak α1-agonism, apraclonidine is a valuable tool compound in ophthalmological research. In contrast to brimonidine which induces miosis, apraclonidine reliably produces a mean pupil dilation of approximately +0.90 mm [4]. This makes it a preferred agent for studies investigating the role of α1-adrenoceptors in iris dilator muscle function, the pharmacology of pupillary reflexes, and as a positive control for mydriasis in drug development programs.

In Vivo Study of Aqueous Humor Dynamics and Outflow Facility

Apraclonidine's complex pharmacodynamic profile makes it a useful agent for dissecting mechanisms of IOP control. While it suppresses aqueous humor flow (39-44%), this is slightly less than the suppression achieved by brimonidine (44-48%) [5]. Yet, the IOP reduction is comparable (20-23% vs 19-22%), suggesting a potential secondary effect on increasing outflow facility that is not seen with brimonidine [5][6]. Researchers investigating the dual regulation of IOP by inflow and outflow pathways can leverage apraclonidine as a probe to differentiate these mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apraclonidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.